2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C₅H₆F₂O₃S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and two fluorine atoms attached to the acetic acid moiety
Preparation Methods
The synthesis of 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Acetic Acid Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine and sulfur.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the thietane ring may contribute to its unique reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoroacetic acid: Lacks the thietane ring and has different reactivity and applications.
3-Hydroxythietane-2-carboxylic acid: Contains the thietane ring but lacks the fluorine atoms, leading to different chemical properties.
Fluoroacetic acid derivatives: Various derivatives with different substituents can be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its combination of fluorine atoms and the thietane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6F2O3S |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-hydroxythietan-3-yl)acetic acid |
InChI |
InChI=1S/C5H6F2O3S/c6-5(7,3(8)9)4(10)1-11-2-4/h10H,1-2H2,(H,8,9) |
InChI Key |
MHNRWFNWNWATRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
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